2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system comprising fused thiophene and pyrimidine rings. Key structural attributes include:
- Methyl groups at positions 3 and 6, enhancing steric bulk and influencing lipophilicity.
- A thioether linkage at position 2, connecting to an acetamide moiety.
- An N-(2,3-dimethylphenyl) group, which modulates electronic and steric properties.
The combination of these substituents likely impacts solubility, metabolic stability, and binding affinity in biological systems.
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-10-6-5-7-13(12(10)3)19-15(22)9-24-18-20-14-8-11(2)25-16(14)17(23)21(18)4/h5-7,11H,8-9H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFAGLBLYXMASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[3,2-d]pyrimidine intermediate.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,3-dimethylphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings and the thieno[3,2-d]pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the thieno[3,2-d]pyrimidine core is known for its potential as a pharmacophore. Compounds containing this core have shown activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thieno[3,2-d]pyrimidine core has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Compound 24 (): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one tricyclic core. This structural complexity correlates with a 73% yield and moderate melting point (143–145°C), suggesting stable crystallization .
- G1-4 (): Incorporates a 3,5-dimethoxybenzyl group and a trifluoromethylbenzothiazole substituent. However, the synthesis yield is lower (48%), reflecting challenges in introducing multiple bulky groups .
Substituent Effects on the Pyrimidine Ring
- Chlorinated Derivatives () : Compounds 5.6 and 5.10 replace methyl groups with Cl atoms on the phenyl ring. This increases lipophilicity (logP ~4.54) and melting points (>230°C), indicative of stronger intermolecular forces (e.g., halogen bonding) .
- Synthesis involves chloroacetyl chloride, a common reagent for thioether formation .
N-Aryl Substitutions
- N-(4-Isopropylphenyl) Derivative () : The isopropyl group enhances steric hindrance, possibly reducing enzymatic degradation. Its molecular weight (618.84 g/mol) is higher than chlorinated analogs, affecting pharmacokinetics .
- N-Benzyl Analogs () : The benzyl group improves solubility due to aromatic π-systems but may reduce membrane permeability compared to dimethylphenyl substituents .
Data Tables
Table 2: Pharmacological and Physicochemical Properties
*Calculated using fragment-based methods.
Key Research Findings
- Electronic vs. Structural Similarity () : While chlorinated derivatives (–10) share electronic traits with the target compound, their divergent geometries ("isovalency") result in distinct crystallization and bioactivity profiles .
- Hydrogen Bonding () : The acetamide group in the target compound facilitates robust H-bond networks, critical for crystal packing and solubility, contrasting with halogenated analogs reliant on halogen bonds .
- Synthetic Challenges : Bulky substituents (e.g., CF₃ in G1-4) reduce yields due to steric hindrance, whereas methyl groups () offer synthetic simplicity .
Biological Activity
The compound 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure
The chemical structure of the compound includes:
- A thieno[3,2-d]pyrimidine core.
- Dimethyl and thio groups that may influence its biological interactions.
- An acetamide moiety which is often associated with pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound have not been extensively studied in isolation; however, related thieno[3,2-d]pyrimidine derivatives have shown promising results.
Antimicrobial Activity
Studies on thieno[3,2-d]pyrimidine derivatives suggest significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Activity against E. coli and S. aureus : Derivatives have demonstrated effective inhibition of these pathogens .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Benzimidazole derivatives are known to exhibit:
- Topoisomerase inhibition : This mechanism is critical in cancer therapeutics as it interferes with DNA replication .
Inhibition Mechanisms
The proposed mechanisms of action for similar compounds include:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some derivatives may intercalate with DNA or form complexes that prevent replication.
Case Studies
- Study on Thieno[3,2-d]pyrimidine Derivatives : A study evaluated the antimicrobial efficacy of various thieno derivatives and found that modifications at the 2-position significantly enhanced activity against multiple bacterial strains .
- Antitumor Activity Assessment : Research involving related compounds showed a correlation between structural modifications and increased cytotoxicity against human tumor cell lines such as HepG2 and MCF7 .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by functionalization via nucleophilic substitution or coupling reactions. Key steps include:
- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Thioether linkage : Reaction of the core with mercaptoacetamide derivatives using bases like triethylamine in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 70–90% depending on solvent choice (e.g., ethanol or dichloromethane) and temperature control . Monitoring via TLC and NMR at each step is critical to ensure intermediate purity .
Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?
Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 10–12 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental analysis : To validate empirical formulas (e.g., C, H, N, S content) .
Q. What structural features are critical for the compound’s biological activity?
The thieno[3,2-d]pyrimidine core provides a planar aromatic system for target binding, while substituents influence potency:
- 2,3-Dimethylphenyl group : Enhances lipophilicity and membrane permeability .
- Thioether linkage : Stabilizes the molecule against metabolic degradation .
- 4-Oxo group : Participates in hydrogen bonding with enzymatic active sites .
Advanced Research Questions
Q. How can contradictory data in reported biological activities be resolved?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use enzyme inhibition assays (e.g., kinase or protease) with positive controls (e.g., staurosporine) .
- Batch consistency : Validate purity across synthetic batches via HPLC and NMR .
- Dose-response curves : Establish EC₅₀/IC₅₀ values under controlled pH and temperature .
Q. What computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
Q. How can reaction yields be optimized for sensitive functional groups?
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Inert atmosphere : Use nitrogen/argon to protect thiol groups from oxidation .
- Catalysts : Employ DMAP or HOBt for efficient amide coupling .
Q. How to design SAR studies comparing this compound with structural analogs?
- Systematic substitution : Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- In vitro testing : Compare IC₅₀ values against analogs in cytotoxicity assays (e.g., MTT on cancer cell lines) .
- LogP analysis : Measure partition coefficients to correlate hydrophobicity with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
